3,8-Bismethacryloyl ethidium bromide

Catalog No.
S1913457
CAS No.
206444-57-7
M.F
C29H28BrN3O2
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Bismethacryloyl ethidium bromide

CAS Number

206444-57-7

Product Name

3,8-Bismethacryloyl ethidium bromide

IUPAC Name

N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide

Molecular Formula

C29H28BrN3O2

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H

InChI Key

IGXGJIVGBCOERN-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

Synthesis and Properties

3,8-Bismethacryloyl ethidium bromide (also known as 3,8-Bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide) is a derivative of the common nucleic acid stain, ethidium bromide. It possesses a methacrylamide group on each end of the molecule, allowing it to covalently bond with polymers. While the specific research applications of 3,8-Bismethacryloyl ethidium bromide are somewhat limited, its properties have made it a useful tool in certain scientific investigations. Several studies discuss its synthesis and characterization [, ].

Potential Applications

Due to its combined functionalities, 3,8-Bismethacryloyl ethidium bromide has been explored for a few potential applications in scientific research:

  • Biocompatible Materials

    The ability to covalently link the molecule to polymers has led to investigations into its use in creating biocompatible materials. By incorporating 3,8-Bismethacryloyl ethidium bromide into polymers, researchers can introduce functionalities such as fluorescence labeling or potential interaction with nucleic acids [, ].

  • Biosensors

    The fluorescence properties of ethidium bromide can be exploited in the development of biosensors. Attaching 3,8-Bismethacryloyl ethidium bromide to a polymer scaffold could allow for the creation of biosensors that target specific nucleic acid sequences [].

3,8-Bismethacryloyl ethidium bromide is a synthetic compound derived from ethidium bromide, characterized by its unique structure that includes two methacryloyl groups attached to the ethidium backbone. Its molecular formula is C29H28BrN3O2, with a molecular weight of approximately 530.46 g/mol. This compound is notable for its fluorescent properties, making it useful in various biological and chemical applications, particularly in the field of molecular biology for nucleic acid detection and analysis .

Typical of methacryloyl compounds. These include:

  • Polymerization: The methacryloyl groups can undergo radical polymerization, which is useful for creating polymeric materials that incorporate the fluorescent properties of the compound.
  • Electrophilic Substitution: The aromatic system of ethidium can engage in electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, leading to the release of ethidium bromide and methacrylic acid derivatives.

3,8-Bismethacryloyl ethidium bromide exhibits significant biological activity, primarily due to the presence of the ethidium moiety. Ethidium compounds are known to intercalate into nucleic acids, which allows them to be utilized as:

  • Fluorescent Dyes: They are employed in gel electrophoresis for visualizing nucleic acids.
  • Antimicrobial Agents: Some studies suggest that derivatives of ethidium bromide possess antimicrobial properties due to their ability to penetrate bacterial membranes and interfere with DNA replication .

The synthesis of 3,8-bismethacryloyl ethidium bromide typically involves the following steps:

  • Formation of Ethidium Bromide: Ethidium bromide can be synthesized through the reaction of phenanthridine with bromoacetaldehyde followed by quaternization with methyl iodide.
  • Methacryloylation: The ethidium bromide is then reacted with methacrylic anhydride or methacryloyl chloride under basic conditions to introduce the methacryloyl groups at the 3 and 8 positions.

This method allows for a controlled introduction of functional groups while retaining the core structure necessary for biological activity .

3,8-Bismethacryloyl ethidium bromide has several applications in various fields:

  • Molecular Biology: Used as a fluorescent probe for DNA visualization in gel electrophoresis.
  • Polymer Science: Acts as a monomer in the synthesis of fluorescent polymers.
  • Diagnostics: Potential use in diagnostic assays where nucleic acid detection is required.

Interaction studies involving 3,8-bismethacryloyl ethidium bromide have shown its affinity for nucleic acids. The compound intercalates between base pairs, which can be detected via fluorescence spectroscopy. These studies reveal:

  • Binding Affinity: The binding strength to DNA and RNA varies depending on environmental conditions such as pH and ionic strength.
  • Competitive Binding: It can compete with other dyes like SYBR Green for binding sites on nucleic acids, which is critical for optimizing experimental conditions in molecular biology applications .

Several compounds share structural similarities with 3,8-bismethacryloyl ethidium bromide, particularly those derived from ethidium or containing methacrylate functionalities. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Ethidium BromideCore structure similarWidely used as a nucleic acid stain
4',6-Diamidino-2-phenylindole (DAPI)Intercalates into DNAEmits blue fluorescence; less toxic
SYBR GreenFluorescent dyeHigh sensitivity; used in real-time PCR
Acridine OrangeIntercalates into nucleic acidsEmits green or red fluorescence based on pH

3,8-Bismethacryloyl ethidium bromide's uniqueness lies in its dual methacryloyl groups that enable polymerization while maintaining strong fluorescent properties and intercalative behavior. This combination makes it particularly versatile for both biological and material science applications .

3,8-Bismethacryloyl ethidium bromide (CAS No. 206444-57-7) is a synthetic derivative of ethidium bromide, modified through the introduction of methacryloyl functional groups. Its systematic IUPAC name is N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide bromide. Common synonyms include 3,8-bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide and 3,8-bismethacryloyl ethidium bromide. The compound’s molecular formula is C₂₉H₂₈BrN₃O₂, with a molecular weight of 530.46 g/mol.

Table 1: Chemical Identity of 3,8-Bismethacryloyl Ethidium Bromide

PropertyValue
CAS Number206444-57-7
Molecular FormulaC₂₉H₂₈BrN₃O₂
Molecular Weight530.46 g/mol
PubChem Substance ID24879940
MDL NumberMFCD00792668

Structural Elucidation

The molecular structure features a phenanthridinium core substituted with ethyl, phenyl, and two methacryloyl groups at positions 3 and 8. The methacryloyl moieties (-CO-C(CH₃)=CH₂) enable polymerization, making the compound valuable in crosslinking applications.

The SMILES string is:

[Br-].CC[n+]1c(-c2ccccc2)c3cc(NC(=O)C(C)=C)ccc3c4ccc(NC(=O)C(C)=C)cc14  

This notation highlights the bromide counterion, ethidium backbone, and methacryloyl substituents. The InChI key (IGXGJIVGBCOERN-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.

Spectroscopic characterization reveals absorption maxima at 299 nm and 415 nm, corresponding to π→π* transitions in the aromatic and conjugated systems. These properties are critical for tracking the compound in photopolymerization studies.

Physicochemical Properties

3,8-Bismethacryloyl ethidium bromide exists as a solid with a melting point of 249–253°C. It is sparingly soluble in polar solvents such as water and ethanol but exhibits better solubility in dimethyl sulfoxide (DMSO) or methanol under controlled conditions. The compound’s fluorescence profile is retained from its ethidium bromide parent, enabling visualization under ultraviolet light.

Table 2: Physical Properties

PropertyValue
Melting Point249–253°C
λmax (UV-Vis)299 nm, 415 nm
Storage Temperature2–8°C

3,8-Bismethacryloyl ethidium bromide represents a derivative of the phenanthridinium family of compounds, specifically modified with methacrylamide functional groups at the 3 and 8 positions [1] [2]. The compound exhibits a complex molecular architecture consisting of a phenanthridinium core system with pendant methacryloyl substituents and an associated bromide counterion.

The molecular formula of 3,8-Bismethacryloyl ethidium bromide is C₂₉H₂₈BrN₃O₂, corresponding to a molecular weight of 530.46 grams per mole [1] [2] [3]. The compound presents as a quaternary ammonium salt, with the bromide anion balancing the positive charge of the phenanthridinium nitrogen atom. Spectroscopic analysis reveals monoisotopic and exact masses of 529.136489 and 529.13600 grams per mole, respectively [1] [4].

Systematic Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide [5]. This systematic name reflects the structural complexity, identifying the phenanthridinium core with ethyl and phenyl substituents, along with the two methacrylamide groups attached at specific positions.

Alternative nomenclature systems provide several designations for this compound. The most commonly used names include 3,8-Bismethacryloyl ethidium bromide, Ethidium bromide-N,N′-bismethacrylamide, and 3,8-Bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide [1] [2] [3]. The compound is also marketed under the trade name POLYFLUOR® 512, indicating its commercial applications in fluorescence-based research [3].

Structural Components and Functional Groups

The phenanthridinium core system forms the central structural element of 3,8-Bismethacryloyl ethidium bromide. This tricyclic aromatic system consists of three fused benzene rings with a quaternary nitrogen atom integrated into the middle ring [6]. The phenanthridinium framework exhibits planar geometry, with bond lengths and angles consistent with aromatic character throughout the ring system [7].

Research on phenanthridinium derivatives indicates that the central phenanthridinium system maintains structural integrity with characteristic bond lengths. Studies of related phenanthridinium compounds demonstrate that the quaternary nitrogen atom exhibits typical bond distances, with carbon-nitrogen bonds ranging from 1.474 to 1.512 angstroms [8]. The aromatic rings maintain planarity with dihedral angles between rings typically ranging from 8 to 12 degrees [7].

The methacrylamide functional groups attached at positions 3 and 8 introduce additional structural complexity. These groups consist of a methacryloyl moiety (CH₂=C(CH₃)CO-) linked through an amide bond to the phenanthridinium nitrogen atoms [1] [5]. The methacrylamide structure incorporates both vinyl functionality for potential polymerization reactions and amide linkages that contribute to hydrogen bonding capabilities.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 3,8-Bismethacryloyl ethidium bromide exhibits specific geometric characteristics derived from its constituent functional groups. The compound contains 35 heavy atoms with a topological polar surface area of 62.1 square angstroms [4]. The molecular complexity index reaches 786, reflecting the intricate arrangement of functional groups and ring systems [4].

Conformational analysis reveals that the molecule possesses six rotatable bonds, primarily associated with the ethyl substituent and the methacrylamide side chains [4]. This rotational freedom allows for multiple conformational states, particularly around the amide linkages connecting the methacryloyl groups to the phenanthridinium core.

The hydrogen bonding characteristics of the compound include two hydrogen bond donor sites and three hydrogen bond acceptor sites [4]. The donor sites correspond to the amide nitrogen-hydrogen bonds of the methacrylamide groups, while the acceptor sites include the carbonyl oxygen atoms of the methacrylamide groups and potentially the bromide counterion.

Crystallographic and Physical Characterization

The solid-state properties of 3,8-Bismethacryloyl ethidium bromide include a melting point range of 249-253 degrees Celsius [3] [9]. The compound exists as a solid at room temperature, typically appearing as red to purple crystals or powder [3] [10]. These physical characteristics reflect the extended conjugated system of the phenanthridinium core and the intermolecular interactions present in the crystalline state.

The compound exhibits covalently-bonded unit count of 2, indicating the presence of the phenanthridinium cation and bromide anion as separate entities in the crystal structure [4]. This salt formation results from the ionic interaction between the positively charged quaternary ammonium center and the bromide counterion.

Spectroscopic Identification Parameters

Ultraviolet-visible spectroscopy provides characteristic absorption maxima for 3,8-Bismethacryloyl ethidium bromide at 299 nanometers and 415 nanometers [11]. These absorption bands reflect the electronic transitions within the extended conjugated phenanthridinium system, modified by the presence of the methacrylamide substituents.

The spectroscopic properties derive from the electronic structure of the phenanthridinium chromophore, which exhibits strong absorption in the ultraviolet and visible regions [12] [13]. Compared to the parent ethidium bromide compound, which shows absorption maxima at 285, 316, and 343 nanometers, the bismethacryloyl derivative demonstrates shifted absorption characteristics due to electronic effects of the methacrylamide substituents [12].

Chemical Registry and Database Information

The compound is registered with Chemical Abstracts Service under the number 206444-57-7 [1] [2] [3]. The PubChem database assigns compound identification number 16217181 to this structure [5]. The Molecular Design Limited number MFCD00792668 provides additional database cross-referencing [2] [3].

These registry numbers facilitate literature searching and chemical database queries, enabling researchers to access comprehensive information about the compound's properties, synthesis methods, and applications. The consistent use of these identifiers across multiple chemical databases ensures accurate identification and prevents confusion with structurally related compounds.

Dates

Modify: 2024-04-14

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